Cloxacillin penicilloic acid

Penicillin allergy Side-chain specificity Contact sensitivity

QC laboratories encounter method specificity failures when using generic penicilloic acid standards for cloxacillin impurity profiling. Cloxacillin penicilloic acid (EP Impurity A) is the pharmacopeial reference standard mandated by EP and USP monographs for HPLC/LC-MS method validation and system suitability. - Non-substitutable CAS 1642629-96-6; fully characterized by NMR and HRMS for unambiguous identity confirmation - Distinct degradation profile: 10 resolved unknown impurities vs 8 for flucloxacillin, demanding compound-specific reference standard selection - Quantitative stability marker: degradation kinetics modeled (Ea 80.34 ± 5.88 kJ/mol) enabling predictive shelf-life specification setting under ICH conditions - Supplied with full characterization data package for ANDA/NDA regulatory submission support

Molecular Formula C19H20ClN3O6S
Molecular Weight 453.9 g/mol
CAS No. 1642629-96-6
Cat. No. B12782098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloxacillin penicilloic acid
CAS1642629-96-6
Molecular FormulaC19H20ClN3O6S
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
InChIInChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1
InChIKeyDULNZIMTIHIZEK-BBBYJDLNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloxacillin Penicilloic Acid: Identity, Profile, and Classification


Cloxacillin penicilloic acid (CAS 1642629-96-6; molecular formula C₁₉H₂₀ClN₃O₆S; molecular weight 453.9 g/mol) is the hydrolytic ring-opening product of the β-lactam antibiotic cloxacillin, formally designated as Cloxacillin Sodium EP Impurity A (Cloxacillin Penicilloic Acid per USP) [1][2]. This compound belongs to the isoxazolylpenicillin penicilloic acid class and results from nucleophilic cleavage of the strained β-lactam ring, rendering it microbiologically inactive [3]. It serves as a critical degradation marker in pharmaceutical quality control, a reference standard for analytical method validation (AMV) in ANDA submissions, and a probe for studying penicillin allergy mechanisms driven by side-chain-specific immunological determinants [4][5].

Why Cloxacillin Penicilloic Acid Cannot Be Substituted


Penicilloic acids derived from different β-lactam antibiotics are not functionally interchangeable. The side-chain structure of the parent penicillin—not the hydrolyzed β-lactam core—dictates immunological specificity, with cloxacillin penicilloic acid exhibiting a distinct side-chain-directed IgE and T-cell recognition profile compared to benzylpenicilloic acid or ampicillin penicilloic acid [1][2]. Within the isoxazolyl subclass, the number and identity of halogen substituents on the phenyl ring drive systematic differences in metabolic stability and penicilloic acid formation rates: oxacillin (0 Cl) is unstable, cloxacillin (1 Cl) shows intermediate stability, and dicloxacillin (2 Cl) is the most stable [3]. Furthermore, cloxacillin and its close analog flucloxacillin generate quantitatively and structurally distinct impurity profiles despite differing by only one halogen atom, yielding 10 versus 8 characterized unknown degradation impurities respectively [4]. These differences carry direct consequences for analytical method specificity, reference standard selection, impurity limit setting, and the interpretation of allergic cross-reactivity data.

Quantitative Differentiation from Analogs and Comparators


Side-Chain-Specific Immunological Restriction

In a guinea pig contact sensitivity model, animals sensitized epicutaneously to cloxacillin demonstrated cellular allergic responses with specificity strictly limited to cloxacillin, showing no cross-reactivity to benzylpenicillin (Bp), bacampicillin (Bamp), or ampicillin. In contrast, animals sensitized to benzylpenicillin or bacampicillin exhibited extensive cross-reactivity across all tested penicillins, including cloxacillin, ampicillin, and the 1′-ethoxycarbonyloxyethyl ester of Bp [1]. This dichotomy demonstrates that the cloxacillin-derived penicilloic acid–protein conjugate presents a structurally restricted epitope repertoire dominated by the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl side chain, whereas the benzylpenicilloyl determinant is broadly recognized.

Penicillin allergy Side-chain specificity Contact sensitivity Immunological cross-reactivity Hapten recognition

Halogen-Driven Metabolic Stability Gradient

Cole et al. (1973) demonstrated that within the isoxazolylpenicillin series, the extent of in vivo metabolism to penicilloic acid in man is inversely correlated with halogen substitution on the phenyl ring: oxacillin (0 chlorine atoms) is unstable, cloxacillin (1 chlorine at the ortho position) shows intermediate stability, and dicloxacillin (2 chlorine atoms at ortho positions) exhibits the greatest metabolic stability [1]. This halogen-dependent stability gradient means that cloxacillin penicilloic acid is generated at a rate and to an extent that is quantifiably distinct from both its non-halogenated predecessor (oxacillin penicilloic acid formation) and its di-halogenated successor (dicloxacillin penicilloic acid formation), directly affecting urinary metabolite profiles, bioavailability estimates, and impurity specifications.

Metabolic stability Penicilloic acid formation Isoxazolylpenicillin Halogen effect Structure-metabolism relationship

Reduced Oral Absorption vs. Intact Cloxacillin

Hellström et al. (1974) administered ³⁵S-labelled cloxacillin penicilloic acid orally to healthy human subjects and compared its absorption to that of intact ³⁵S-cloxacillin. The uptake of radioactivity after penicilloic acid administration was approximately 30% of that observed after labelled cloxacillin administration [1]. After oral ³⁵S-cloxacillin dosing, up to 25% of radioactivity in urine and approximately 80% of radioactivity in bile were associated with microbiologically inactive cloxacillin metabolite(s), demonstrating that penicilloic acid and related degradation products are the predominant circulating and excreted species following cloxacillin administration [1]. The plasma half-life of the total radioactive label was substantially longer than that reported for microbiologically active cloxacillin, indicating slower clearance of the penicilloic acid metabolite relative to the parent drug.

Gastrointestinal absorption Penicilloic acid bioavailability Metabolite disposition Biliary excretion Pharmacokinetics

Divergent Impurity Profiles from Flucloxacillin

Xu et al. (2024) applied RP-HPLC coupled with ion trap/time-of-flight mass spectrometry to systematically characterize degradation and polymerized impurities in both cloxacillin and flucloxacillin. The study elucidated the structures of 10 previously unknown impurities in cloxacillin and 8 unknown impurities in flucloxacillin [1]. Among these, 6 polymerized impurities were identified—3 originating from cloxacillin polymerization and 3 from flucloxacillin polymerization—each with structurally distinct dimeric or oligomeric architectures [1]. The difference of a single halogen atom (Cl vs. F at the 6-position of the phenyl ring) yields divergent degradation pathways and polymerization products, confirming that penicilloic acid reference standards and impurity markers must be drug substance-specific.

Impurity profiling LC-MS/MS Degradation products Polymerized impurities Quality control

Unique Pharmacopoeial Identity and CAS Registry

Cloxacillin penicilloic acid is codified in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Cloxacillin Sodium EP Impurity A (also designated Cloxacillin Penicilloic Acid per USP) with the unique CAS registry number 1642629-96-6 [1][2]. Its molecular identity—(4S)-2-(carboxy(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid (C₁₉H₂₀ClN₃O₆S, MW 453.9)—is structurally and registrally distinct from dicloxacillin EP Impurity A (CAS 42947-69-3; C₁₉H₁₉Cl₂N₃O₆S, MW 488.34; two chlorine atoms) and flucloxacillin EP Impurity A (CAS 68728-50-7; C₁₉H₁₉ClFN₃O₆S; one chlorine plus one fluorine) [3]. Commercial reference standards are supplied with full characterization data (NMR, MS, HPLC purity ≥95%) compliant with regulatory guidelines for ANDA method validation and GMP quality control .

Pharmacopoeial standard EP Impurity A USP reference standard CAS registry Regulatory compliance

Validated Application Scenarios


AND A Method Validation and GMP Quality Control

Cloxacillin penicilloic acid (EP Impurity A) is the required reference standard for HPLC/LC-MS method development, system suitability testing, and related substances determination per EP and USP cloxacillin sodium monographs. Its distinct CAS identity (1642629-96-6), structural characterization by NMR and high-resolution MS, and the documented impurity profile divergence from flucloxacillin (10 vs. 8 unknown impurities) make it non-substitutable for regulatory method validation [1][2]. Quantitative limit tests for this degradation marker are integral to batch release specifications, stability studies, and ANDA submissions.

Penicillin Allergy Side-Chain Epitope Mapping

The side-chain-restricted immunological specificity of cloxacillin penicilloic acid—where cloxacillin-sensitized subjects exhibit reactivity limited to cloxacillin with no cross-reactivity to benzylpenicillin or ampicillin—positions this compound as a uniquely selective probe for dissecting side-chain-directed allergic mechanisms [1]. It is used in the preparation of penicilloic acid–protein conjugates for RAST, skin testing, and basophil activation assays in patients with suspected selective cloxacillin hypersensitivity, a clinically documented phenotype where patients tolerate amoxicillin and cephalosporins [2].

Stability-Indicating Method Development

Cloxacillin penicilloic acid is the primary hydrolytic degradation product formed under alkaline conditions, elevated temperature, and aqueous storage. The degradation kinetics of cloxacillin sodium—with an apparent activation energy of 80.34 ± 5.88 kJ/mol in aqueous solution—provide a quantitative framework for predicting penicilloic acid formation rates under ICH stress conditions [1]. As the principal degradation marker, it is used to establish shelf-life specifications, evaluate formulation robustness, and validate stability-indicating analytical methods.

Environmental Fate and Residue Monitoring

Cloxacillin penicilloic acid serves as a target analyte in LC-MS/MS methods for monitoring antibiotic residues in milk and animal tissues, where β-lactam antibiotics undergo hydrolysis during sample processing and storage. The ~30% relative oral bioavailability of pre-formed penicilloic acid versus intact cloxacillin [1] informs risk assessment models for dietary exposure to antibiotic degradation products, while its distinct molecular weight (453.9 Da) and unique MS/MS fragmentation pattern enable its selective detection in complex biological matrices.

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